ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate
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Overview
Description
Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate in dry acetone . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the coumarin attacks the ethyl bromoacetate, forming the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and further substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, while other substitution reactions may require specific catalysts or reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The chromen-2-one core structure can interact with enzymes, receptors, and other biomolecules, leading to a range of biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact mechanism depends on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Ethyl 2-[(4-methyl-2-oxo-4H-chromen-7-yl)oxy]propanoate
- Ethyl 2-[(4-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate
Uniqueness
Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is unique due to the presence of the phenyl group at the 3-position of the chromen-2-one core This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
Properties
IUPAC Name |
ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-24-20(22)14(3)25-16-10-11-17-13(2)19(15-8-6-5-7-9-15)21(23)26-18(17)12-16/h5-12,14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETUZPKHLDPNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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